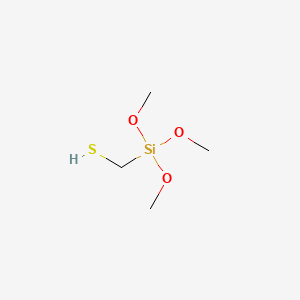
Trimethoxysilylmethanethiol
説明
Synthesis Analysis
The synthesis of Trimethoxysilylmethanethiol involves the reaction of 3-mercaptopropyltrimethoxysilane with an appropriate thiolating agent. The process typically occurs under mild conditions and yields the desired compound. Researchers have explored various synthetic routes, including modification of silica surfaces with this compound for analytical applications .
科学的研究の応用
Peptide Synthesis Enhancement
Trimethoxysilylmethanethiol has shown utility in peptide synthesis, specifically as a protective group for cysteine. In a study, Trimethoxyphenylthio (S-Tmp) was utilized as a novel cysteine protecting group in Fmoc solid phase peptide synthesis, offering an efficient alternative to the traditionally used tert-butylthio group. The S-Tmp group demonstrated ease of removal with mild reducing agents, yielding high-purity crude peptides, thereby suggesting its potential application in simplifying peptide synthesis protocols (Postma, Giraud, & Albericio, 2012).
Environmental Remediation
Research has explored the use of trimethoxysilylmethanethiol-functionalized materials for environmental remediation, particularly in heavy metal adsorption. A study detailed the preparation and characterization of 3-(trimethoxysilyl)-1-propanethiol functionalized mesoporous silica, KIT-6-SH, for cadmium ion removal from aqueous solutions. The material showed significant adsorption capacity, demonstrating the potential of trimethoxysilylmethanethiol derivatives in treating water contaminated with heavy metals (Bagheri, Amini, Behbahani, & Rabiee, 2019).
Surface Functionalization for Antimicrobial Properties
Another application of trimethoxysilylmethanethiol is in the development of antimicrobial surfaces. A novel method employing a bifunctional copolymer with a trimethoxysilane reactive part and quaternary ammonium salts for positive charges has been used to create ultrathin polycationic monolayers on hydroxylated surfaces, conferring durable antimicrobial properties. This approach represents a straightforward strategy for enhancing the microbial resistance of various surfaces (Bouloussa, Rondelez, & Semetey, 2008).
Nanoparticle Surface Treatment
Trimethoxysilylmethanethiol is also relevant in nanoparticle surface treatment to alter electrical properties. A study investigating the surface treatment of aluminum nanoparticles with octyl-trimethoxysilane, a nonpolar silane coupling agent, found that this modification significantly improved the dielectric properties of polyethylene composites. This suggests the potential of trimethoxysilylmethanethiol derivatives in enhancing the electrical and electronic performance of nanocomposite materials (Huang, Kim, Jiang, Yin, & Li, 2009).
特性
IUPAC Name |
trimethoxysilylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O3SSi/c1-5-9(4-8,6-2)7-3/h8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOOZNCPHALTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CS)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184819 | |
| Record name | Methanethiol, trimethoxysilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoxysilylmethanethiol | |
CAS RN |
30817-94-8 | |
| Record name | 1-(Trimethoxysilyl)methanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30817-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanethiol, trimethoxysilyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030817948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanethiol, trimethoxysilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1593317.png)
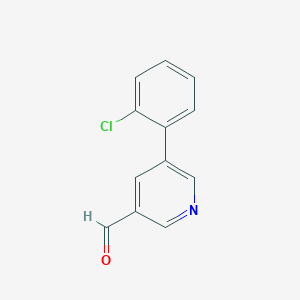
![Ethyl [(5-chlorothiophen-2-yl)sulfonyl]carbamate](/img/structure/B1593321.png)
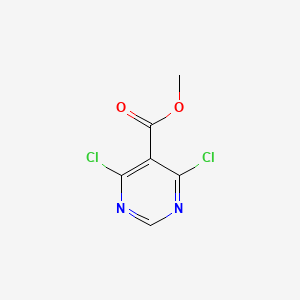
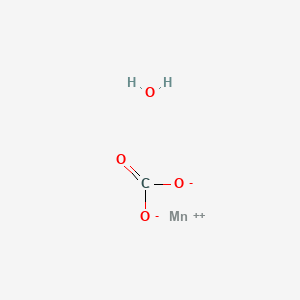
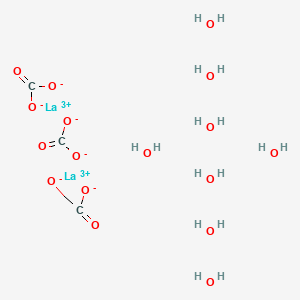
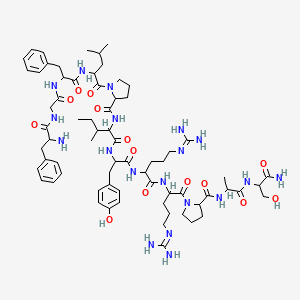
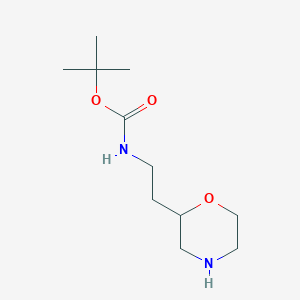
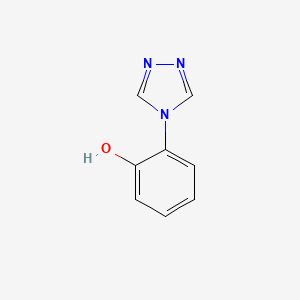
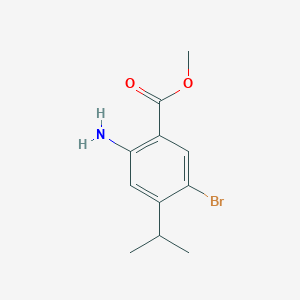
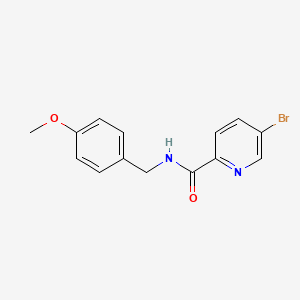
![N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]](/img/structure/B1593338.png)
![7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1593339.png)
